molecular formula C8H6Cl2O B029711 3',4'-Dichloroacetophenone CAS No. 2642-63-9

3',4'-Dichloroacetophenone

Cat. No.: B029711
CAS No.: 2642-63-9
M. Wt: 189.04 g/mol
InChI Key: WBPAOUHWPONFEQ-UHFFFAOYSA-N
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Description

3’,4’-Dichloroacetophenone: is an organic compound with the molecular formula C8H6Cl2O . It is a derivative of acetophenone, where two chlorine atoms are substituted at the 3’ and 4’ positions of the phenyl ring. This compound appears as a white to cream-colored crystalline solid and is primarily used in organic synthesis .

Mechanism of Action

3’,4’-Dichloroacetophenone is an organic compound with the molecular formula C8H6Cl2O . It is used in the synthesis of substituted aryl aminothiazoles

Target of Action

It is known to be used in the synthesis of substituted aryl aminothiazoles , which suggests that it may interact with biological targets that are receptive to these compounds.

Mode of Action

As a chemical precursor in the synthesis of substituted aryl aminothiazoles , it likely undergoes chemical reactions that enable these compounds to interact with their respective targets.

Biochemical Pathways

The compounds synthesized using 3’,4’-dichloroacetophenone, such as substituted aryl aminothiazoles , may affect various biochemical pathways depending on their specific structures and targets.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3’,4’-Dichloroacetophenone typically involves the acylation of m-dichlorobenzene with acetyl chloride or acetic anhydride in the presence of a catalyst such as anhydrous aluminum trichloride. The reaction is carried out under controlled conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of 3’,4’-Dichloroacetophenone can be achieved by utilizing solid waste chlorobenzene tar as a raw material. The process involves extracting m-dichlorobenzene from the tar, followed by acylation, washing, distillation, crystallization, and packing .

Chemical Reactions Analysis

Types of Reactions: 3’,4’-Dichloroacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide can be used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed:

    Substitution Reactions: Formation of substituted aryl aminothiazoles.

    Oxidation Reactions: Formation of carboxylic acids or ketones.

    Reduction Reactions: Formation of alcohols or hydrocarbons.

Scientific Research Applications

3’,4’-Dichloroacetophenone has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 3’,4’-Dichloroacetophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in the synthesis of certain organic compounds and in various research applications .

Properties

IUPAC Name

1-(3,4-dichlorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O/c1-5(11)6-2-3-7(9)8(10)4-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBPAOUHWPONFEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8062571
Record name Ethanone, 1-(3,4-dichlorophenyl)-
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Molecular Weight

189.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2642-63-9
Record name 3′,4′-Dichloroacetophenone
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Record name Ethanone, 1-(3,4-dichlorophenyl)-
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Record name 3',4'-Dichloroacetophenone
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Record name Ethanone, 1-(3,4-dichlorophenyl)-
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Record name Ethanone, 1-(3,4-dichlorophenyl)-
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Record name 1-(3,4-dichlorophenyl)ethan-1-one
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Q & A

Q1: What is the role of 3',4'-Dichloroacetophenone in inhibiting aflatoxin production?

A: [] this compound itself doesn't directly inhibit aflatoxin production. Instead, it serves as a starting material for synthesizing 1,3,5-triarylpyrazolines. These pyrazolines can then be easily converted into pyrazoles via dehydrogenation using tetrachloro-o-benzoquinone. The resulting pyrazolines and pyrazoles demonstrate the ability to inhibit aflatoxin production by Aspergillus flavus at low concentrations, without significantly affecting the fungus's mycelial growth. []

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